5-Chloro-2-hydroxy-3-methylbenzonitrile
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Overview
Description
5-Chloro-2-hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzonitrile typically involves the chlorination of 2-hydroxy-3-methylbenzonitrile. One common method is the reaction of 2-hydroxy-3-methylbenzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-oxo-3-methylbenzonitrile.
Reduction: 5-Chloro-2-hydroxy-3-methylbenzylamine.
Substitution: 5-Methoxy-2-hydroxy-3-methylbenzonitrile.
Scientific Research Applications
5-Chloro-2-hydroxy-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Hydroxy-3-methylbenzonitrile: Lacks the chlorine atom, which may influence its chemical properties and applications.
5-Chloro-3-methylbenzonitrile: Lacks the hydroxyl group, which may alter its solubility and reactivity.
Uniqueness
5-Chloro-2-hydroxy-3-methylbenzonitrile is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPPKKBRKKJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210749-61-3 |
Source
|
Record name | 5-chloro-2-hydroxy-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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